Flosequinan
Overview
Description
Flosequinan is a quinolone vasodilator that was discovered and developed by Boots UK and was sold for about a year under the trade name Manoplax . It was approved in 1992 in the US and UK to treat people with heart failure who could not tolerate ACE inhibitors or digitalis .
Synthesis Analysis
Flosequinan can be synthesized through two routes. One involves the ring closure of the β-keto sulfoxides with ortho esters, and the other involves the cyclisation of the anilinoacrylates . Another method involves a high-yield, 4-step synthesis for flosequinan starting with 4-fluoroanthranilic acid .Molecular Structure Analysis
The molecular formula of Flosequinan is C11H10FNO2S . The InChIKey is UYGONJYYUKVHDD-UHFFFAOYSA-N .Chemical Reactions Analysis
Flosequinan may block the effector-receptor activation of G transduction proteins which, in the presence of guanosine triphosphate, stimulate phospholipase C . It also prevents the production of inositol 1,4,&triphosphate and to a lesser extent protein kinase C activation produced by endothelin-1 effector-receptor coupling .Physical And Chemical Properties Analysis
Flosequinan is a small molecule drug with a molar mass of 239.26 g·mol−1 .Scientific Research Applications
1. Efficacy in Chronic Heart Failure
Flosequinan has been studied for its efficacy in treating chronic heart failure. A double-blind, placebo-controlled study demonstrated that patients with chronic heart failure showed significant improvement when treated with flosequinan. This included increased exercise tolerance and symptomatic benefits, indicating the drug's effectiveness for patients who remain symptomatic despite treatment with digoxin and diuretic drugs (Packer et al., 1993).
2. Pharmacology and Mode of Action
Research has focused on the pharmacological properties of flosequinan. It is a novel quinolone with cardiovascular activity and is considered valuable in treating both heart failure and hypertension. Flosequinan acts as a vasodilator, dilating both veins and arteries, and shows some positive inotropic effects. Its mode of action involves intracellular calcium handling, which is crucial for its effectiveness in cardiovascular conditions (Yates, 1991).
3. Hemodynamic Benefits and Cardiac Performance
Flosequinan's impact on hemodynamic parameters and cardiac performance has been a significant area of study. It is known to improve cardiac index, stroke work index, and stroke volume index in patients with congestive heart failure. This improvement in ventricular function occurs without an increase in metabolic demand or activation of the sympathetic nervous system, highlighting its potential benefits in managing heart failure (Cavero et al., 1992).
4. Long-Term Effects and Morbidity
The long-term effects of flosequinan on morbidity and mortality in patients with severe chronic heart failure have also been explored. A study found that while flosequinan produced symptomatic benefits, it also increased the risk of death in patients with severe chronic heart failure. This highlights the need for careful consideration of the benefit-to-risk ratio in using flosequinan for long-term treatment (Packer et al., 2017).
5. Direct Myocardial Effects
Investigations into the direct myocardial effects of flosequinan have shown that it has positive inotropic and lusitropic effects in patients with heart failure. These findings are important for understanding how flosequinan improves symptoms and exercise tolerance in heart failure patients, contributing to its potential as a therapeutic agent (Burstein et al., 1992).
Safety And Hazards
properties
IUPAC Name |
7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGONJYYUKVHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048833 | |
Record name | Flosequinan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flosequinan | |
CAS RN |
76568-02-0 | |
Record name | Flosequinan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76568-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flosequinan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flosequinan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flosequinan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLOSEQUINAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NB119DLU7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.